molecular formula C8H14N2O2 B134302 (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide CAS No. 1133229-30-7

(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide

Katalognummer B134302
CAS-Nummer: 1133229-30-7
Molekulargewicht: 176.25 g/mol
InChI-Schlüssel: HPHUVLMMVZITSG-QXMLZOKMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide, or 2-oxo-2-pyrrolidinobutanoic acid (2-OPB), is an organic compound with a wide range of scientific applications. Its unique structure and chemical properties make it a highly attractive compound for research, as it can be used to study various biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Sustainable Synthesis

Levetiracetam-D6 has been used in the sustainable synthesis of levetiracetam, an active pharmaceutical ingredient widely used to treat epilepsy . A new synthesis method involving a dynamic kinetic resolution and a ruthenium-catalysed ex-cell anodic oxidation has been described . This method provides a significantly more sustainable access to levetiracetam than existing routes .

Antiepileptic Drug (AED)

Levetiracetam-D6 is an AED that has been shown to be effective in seizure control . It has a novel mechanism of action through an interaction with the synaptic vesicle protein 2A (SV2A) . This makes it well-tolerable for patients .

Internal Standard for Quantitation

This compound is suitable as an internal standard for quantitation of levetiracetam levels in biological matrices such as urine . It can be used in isotope dilution methods by LC/MS or GC/MS for clinical toxicology, urine drug testing, or forensic analysis applications .

Neuroprotective Properties

Apart from its antiepileptic properties, Levetiracetam-D6 also exhibits neuroprotective properties . These properties make it a potential candidate for treating neurodegenerative diseases .

Anti-inflammatory Properties

Levetiracetam-D6 has anti-inflammatory properties . This makes it a potential candidate for treating inflammatory diseases .

Antioxidant Properties

Levetiracetam-D6 also exhibits antioxidant properties . This makes it a potential candidate for treating diseases caused by oxidative stress .

Wirkmechanismus

Target of Action

Levetiracetam-D6, also known as (2S)-2-[2-Oxo(2H_6_)pyrrolidin-1-yl]butanamide or (2S)-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)butanamide, primarily targets the synaptic vesicle protein 2A (SV2A) . SV2A is a protein that plays a crucial role in the regulation of neurotransmitter release in the brain . In addition to SV2A, Levetiracetam-D6 also interacts with other molecular targets that involve calcium homeostasis , the GABAergic system , and AMPA receptors .

Mode of Action

Levetiracetam-D6 exerts its action through an interaction with SV2A . This interaction results in the modulation of neurotransmitter release, thereby affecting neuronal excitability and seizure activity . The compound’s interaction with other targets like calcium channels and GABAergic system further contributes to its antiepileptogenic, anti-inflammatory, neuroprotective, and antioxidant properties .

Biochemical Pathways

It is known that the drug’s interaction with sv2a and other targets influences several neuronal processes, includingcalcium homeostasis and neurotransmitter release . These interactions can lead to downstream effects such as reduced neuronal excitability and seizure activity .

Pharmacokinetics

Levetiracetam-D6 exhibits predictable, linear, and dose-proportional pharmacokinetics . The compound’s pharmacokinetics is influenced by factors such as body weight and renal function . Children, for instance, show higher clearance per kilogram body weight than adults, indicating that a higher dosage is required for children per kilogram body weight . Additionally, coadministered medications can also influence the pharmacokinetics of Levetiracetam-D6 .

Result of Action

The molecular and cellular effects of Levetiracetam-D6’s action primarily involve the modulation of neurotransmitter release via its interaction with SV2A . This leads to a decrease in neuronal excitability and seizure activity . The drug’s interaction with other targets can also result in antiepileptogenic, anti-inflammatory, neuroprotective, and antioxidant effects .

Action Environment

The action, efficacy, and stability of Levetiracetam-D6 can be influenced by various environmental factors. For instance, the presence of other medications can affect the drug’s pharmacokinetics and overall effectiveness . .

Eigenschaften

IUPAC Name

(2S)-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1/i3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHUVLMMVZITSG-QXMLZOKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])[C@@H](CC)C(=O)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649402
Record name (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide

CAS RN

1133229-30-7
Record name (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide
Reactant of Route 2
Reactant of Route 2
(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide
Reactant of Route 3
Reactant of Route 3
(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide
Reactant of Route 4
(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide
Reactant of Route 5
Reactant of Route 5
(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide
Reactant of Route 6
Reactant of Route 6
(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide

Q & A

Q1: Why was Levetiracetam-d6 chosen as the internal standard for this study?

A1: The research paper focuses on developing a method to quantify Lacosamide in human plasma. [] Levetiracetam-d6, a deuterated analog of the antiepileptic drug Levetiracetam, was likely chosen due to its similar chemical structure and properties to Lacosamide. This similarity allows Levetiracetam-d6 to mimic the extraction and derivatization behavior of Lacosamide during sample preparation.

    Q2: How does the use of Levetiracetam-d6 contribute to the validation of the analytical method?

    A2: The inclusion of Levetiracetam-d6 as an internal standard is crucial for method validation. [] By comparing the signal response of Lacosamide to the known concentration of Levetiracetam-d6, researchers can establish:

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.